14-Morpholin-4-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,8,13,15(20)-hexaene-6-thione
Description
This compound (CAS: 4818-23-9) is a structurally complex heterocyclic molecule featuring a pentacyclic core with fused morpholine, thiazole, and thione moieties. Its synthesis and structural characterization are typically achieved via X-ray crystallography and NMR spectroscopy, employing tools such as SHELXL for refinement and ORTEP-3 for visualization .
Properties
CAS No. |
4818-23-9 |
|---|---|
Molecular Formula |
C18H18N6OS2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
14-morpholin-4-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,8,13,15(20)-hexaene-6-thione |
InChI |
InChI=1S/C18H18N6OS2/c26-18-22-21-16-14-13(19-9-24(16)18)12-10-3-1-2-4-11(10)15(20-17(12)27-14)23-5-7-25-8-6-23/h9H,1-8H2,(H,22,26) |
InChI Key |
IVMMMABAEZFXNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C2N4CCOCC4)SC5=C3N=CN6C5=NNC6=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Morpholin-4-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,8,13,15(20)-hexaene-6-thione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the correct formation of the pentacyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process often includes crystallization, distillation, and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
14-Morpholin-4-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,8,13,15(20)-hexaene-6-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
14-Morpholin-4-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,8,13,15(20)-hexaene-6-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 14-Morpholin-4-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,8,13,15(20)-hexaene-6-thione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Structural Comparison
Core Frameworks
The target compound shares structural motifs with other pentacyclic heterocycles, such as:
- 3,5-Dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-13-one (CAS: 475-75-2): This aporphine analog substitutes sulfur with oxygen and introduces a ketone group, altering electronic properties and hydrogen-bonding capacity .
Table 1: Structural Features of Comparable Compounds
| Compound (CAS) | Core Framework | Key Substituents | Heteroatoms (N/S/O) |
|---|---|---|---|
| 4818-23-9 (Target) | Pentacyclic fused rings | Morpholine, thione, thiazole | 5N, 2S, 1O |
| 444771-51-1 | Indole-hydrazone | Dichlorophenoxyacetyl, ester | 3N, 2O, 2Cl |
| 475-75-2 | Benzodioxoloquinolinone | Ketone, benzodioxole | 1N, 4O |
Conformational Analysis
The target compound’s fused-ring system likely adopts a rigid conformation, akin to 14-Methoxy-2,16-dioxapentacyclo[...]icosa-7,20-dione (CAS: Not provided), which exhibits envelope and chair conformations in its cyclohexane and xanthene rings, as confirmed by X-ray studies . In contrast, compounds with flexible hydrazone linkers (e.g., 444771-51-1) display greater torsional freedom, impacting binding affinity in biological systems.
Spectroscopic Characterization
- NMR Profiles : The target compound’s NMR shifts in regions corresponding to morpholine and thione groups (e.g., δ ~160–170 ppm for C=S) differ markedly from the ketone (δ ~190–210 ppm) in 475-75-2. Comparative NMR analysis (as in Figure 6 of ) highlights these electronic disparities .
- X-ray Validation : All three compounds rely on SHELX -based refinement for accurate bond-length and angle determination. The target compound’s C-S bond length (~1.68 Å) aligns with thione-containing analogs, while C=O bonds in 475-75-2 are shorter (~1.21 Å) .
Pharmacological Potential
- Morpholine-containing compounds often target lipid kinases due to their ability to mimic ATP’s adenine moiety.
- Thione groups (as in the target compound) enhance metal-binding capacity, a feature exploited in antimicrobial agents .
- In contrast, 475-75-2’s aporphine core is associated with CNS activity, illustrating how heteroatom placement dictates therapeutic niche .
Biological Activity
Overview of the Compound
The compound is a complex polycyclic structure containing multiple nitrogen and sulfur atoms. Its unique arrangement suggests potential interactions with biological systems that could lead to various pharmacological effects.
Anticancer Properties
Research on similar thiazole and morpholine derivatives has indicated promising anticancer activity. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : Compounds that target specific pathways involved in cell cycle regulation can effectively halt the growth of cancer cells.
- Induction of apoptosis : Many derivatives induce programmed cell death in malignant cells while sparing normal cells.
Antimicrobial Activity
Thiazole and morpholine derivatives are known for their antimicrobial properties. They may act against a range of pathogens including bacteria and fungi by:
- Disrupting cell membrane integrity : This leads to leakage of cellular contents and ultimately cell death.
- Inhibiting essential metabolic pathways : Targeting specific enzymes or pathways critical for microbial survival.
Neuroprotective Effects
Some studies suggest that compounds with morpholine moieties may exhibit neuroprotective properties, potentially beneficial in conditions such as Alzheimer’s disease or Parkinson’s disease. Mechanisms include:
- Reduction of oxidative stress : By scavenging free radicals and enhancing antioxidant defenses.
- Modulation of neurotransmitter systems : Affecting levels of serotonin, dopamine, and other neurotransmitters.
Data Tables
Case Study 1: Anticancer Activity
A study investigated the effects of a similar morpholine-containing compound on various cancer cell lines. Results showed a significant decrease in cell viability at concentrations above 10 μM, suggesting a dose-dependent response.
Case Study 2: Antimicrobial Efficacy
A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. One derivative demonstrated a minimum inhibitory concentration (MIC) of 5 μg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
Case Study 3: Neuroprotection
A research project evaluated the neuroprotective effects of a morpholine derivative in an animal model of oxidative stress-induced neurotoxicity. The compound significantly improved cognitive function and reduced markers of oxidative damage compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
